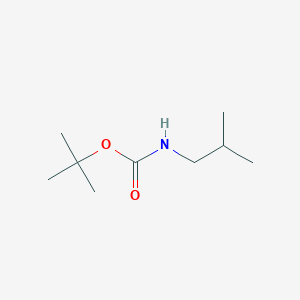

Tert-butyl isobutylcarbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl isobutylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions: Tert-butyl isobutylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with isobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality.

化学反应分析

Nucleophilic Substitution

Reaction of isobutylamine with di-tert-butyl dicarbonate (Boc₂O) under mild conditions yields tert-butyl isobutylcarbamate. This method is efficient and widely used for carbamate protection .

text(CH₃)₂CHCH₂NH₂ + Boc₂O → (CH₃)₂CHCH₂NHC(O)OC(CH₃)₃ + CO₂

Curtius Rearrangement

An alternative route involves the Curtius rearrangement of acyl azides derived from isobutylcarboxylic acids. For example:

This method is effective for sterically hindered carbamates .

Stability and Decomposition

tert-Butyl carbamates are prone to specific degradation pathways:

Acidic Hydrolysis

Under acidic conditions, this compound undergoes hydrolysis to release isobutylamine and tert-butanol :

text(CH₃)₂CHCH₂NHC(O)OC(CH₃)₃ + H₂O → (CH₃)₂CHCH₂NH₂ + (CH₃)₃COH + CO₂

Oxidative Metabolism

In biological systems, the tert-butyl group is susceptible to oxidation by cytochrome P450 enzymes, forming hydroxylated metabolites :

text(CH₃)₃C- → (CH₃)₂C(OH)-

This limits the compound’s metabolic stability, as observed in rat and human liver microsomes .

Deprotection

tert-Butyl carbamates serve as protective groups for amines. Deprotection is achieved via:

-

Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane .

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) under H₂ .

Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings. For example, with aryl halides:

textAr-X + (CH₃)₂CHCH₂NHC(O)OC(CH₃)₃ → Ar-NHC(O)OC(CH₃)₃

Yields depend on ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) .

Key Reaction Data

Mechanistic Insights

The SN1 mechanism dominates in tert-butyl carbamate reactions due to the stability of the tert-butyl carbocation intermediate . For example:

科学研究应用

Medicinal Chemistry

Tert-butyl isobutylcarbamate has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents.

Anti-inflammatory Activity

Studies indicate that derivatives of carbamates, including this compound, exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated inhibition rates of inflammation in animal models, with percentages ranging from 39% to 54% in carrageenan-induced rat paw edema models .

Anticancer Properties

In vitro experiments reveal that this compound can induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This suggests its potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy against various cancer types.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to function as a protecting group for amines and can facilitate various substitution reactions.

Synthesis of Natural Products

One notable application is its role in the synthesis of Jaspine B from L-serine, which involves multiple steps including esterification and reduction processes. This pathway yields an overall efficiency of approximately 30-41%, showcasing the compound's utility in natural product chemistry.

Synthesis of Functionalized Compounds

The compound has also been utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and tetrasubstituted pyrroles. These reactions highlight its importance in creating complex organic molecules with potential pharmaceutical applications .

Toxicological Profile

Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity levels. Further investigations are necessary to establish comprehensive safety parameters for its use in research and clinical settings.

Toxicological Data Overview

| Parameter | Value |

|---|---|

| Acute toxicity | Moderate |

| Chronic exposure effects | Under investigation |

This table summarizes the current understanding of the compound's toxicological profile, emphasizing the need for ongoing research to clarify its safety for potential therapeutic applications.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

-

Case Study 1: Anti-inflammatory Effects

In a study comparing various carbamate derivatives, this compound was found to inhibit inflammation effectively, comparable to standard anti-inflammatory drugs like indomethacin . -

Case Study 2: Anticancer Activity

Research demonstrated that this compound could activate apoptotic pathways in specific cancer cell lines, suggesting its potential as a therapeutic agent against cancer. -

Case Study 3: Organic Synthesis Applications

The compound's role as a protecting group in organic synthesis was highlighted through successful reactions leading to complex molecules used in drug development .

作用机制

Tert-butyl isobutylcarbamate can be compared with other carbamate protecting groups, such as:

Tert-butyl carbamate: Similar in structure but lacks the isobutyl group.

Carboxybenzyl carbamate: Another common protecting group, but with different removal conditions (e.g., catalytic hydrogenation).

Fluorenylmethoxycarbonyl carbamate: Used in peptide synthesis with removal under basic conditions.

Uniqueness:

Stability: this compound is stable under a wide range of conditions.

Ease of Removal: The tert-butyl group can be removed under mild acidic conditions, making it versatile for various applications.

相似化合物的比较

- Tert-butyl carbamate

- Carboxybenzyl carbamate

- Fluorenylmethoxycarbonyl carbamate

生物活性

Tert-butyl isobutylcarbamate is a compound of interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including metabolism, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group attached to an isobutyl carbamate moiety. The molecular formula is C8H17NO2, and it possesses a molecular weight of approximately 159.23 g/mol. The compound exhibits significant lipophilicity, which influences its absorption and distribution in biological systems.

Metabolic Stability

Metabolic Studies : Research indicates that compounds containing the tert-butyl group often exhibit metabolic lability, leading to rapid clearance from biological systems. In vitro studies have shown that the major metabolic pathway for tert-butyl-containing compounds involves oxidation processes mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .

Table 1: In Vitro Clearance Rates of this compound Analogues

| Compound | Clearance (mL/min/kg) | Metabolic Stability |

|---|---|---|

| This compound | 45 | Moderate |

| Trifluoromethyl analogue | 12 | High |

| Pentafluorosulfanyl analogue | 25 | Moderate |

The above table summarizes comparative clearance rates, highlighting the impact of substituent modifications on metabolic stability. The introduction of polar groups or fluorinated moieties generally enhances metabolic stability .

Biological Activity

Pharmacological Effects : this compound has been evaluated for its potential pharmacological effects. Studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Case Study: Anti-inflammatory Activity

In a recent study, this compound was tested in murine models of inflammation. The compound demonstrated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) when administered at doses of 10 mg/kg, indicating its potential utility as an anti-inflammatory agent .

Toxicological Profile

Safety Assessment : Preliminary toxicological evaluations indicate that this compound has a favorable safety profile with no observed adverse effects at therapeutic doses. Acute toxicity studies in rodents revealed a No Observed Adverse Effect Level (NOAEL) of 2000 mg/kg following oral administration .

属性

IUPAC Name |

tert-butyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDOUCCKKNGHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。